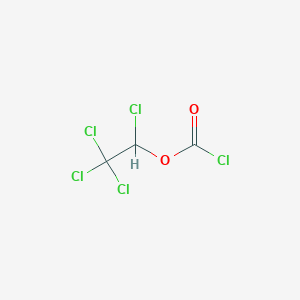
1,2,2,2-Tetrachloroethylcarbonochloridat
Übersicht
Beschreibung
1,2,2,2-Tetrachloroethyl carbonochloridate is a chemical compound with the molecular formula C3HCl5O2. It is known for its high reactivity and is used in various chemical synthesis processes. The compound is characterized by its tetrachloroethyl group attached to a carbonochloridate moiety, making it a valuable intermediate in organic chemistry .
Wissenschaftliche Forschungsanwendungen
1,2,2,2-Tetrachloroethyl carbonochloridate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Development: In the preparation of pharmaceutical intermediates and active ingredients.
Material Science: In the development of new materials with specific properties.
Analytical Chemistry: As a derivatizing agent in gas chromatography and mass spectrometry for the analysis of complex mixtures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,2,2-Tetrachloroethyl carbonochloridate can be synthesized through the reaction of phosgene (carbonyl dichloride) with 1,1,2,2-tetrachloroethanol. The reaction typically occurs under controlled conditions to ensure the safety and purity of the product. The general reaction is as follows:
CCl2O+C2H2Cl4OH→C3HCl5O2+HCl
Industrial Production Methods
In industrial settings, the production of 1,2,2,2-tetrachloroethyl carbonochloridate involves large-scale reactions using phosgene and 1,1,2,2-tetrachloroethanol. The process is carried out in specialized reactors designed to handle toxic and corrosive chemicals. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2,2-Tetrachloroethyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form carbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form 1,1,2,2-tetrachloroethanol and hydrochloric acid.
Reduction: It can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Amines: Used in substitution reactions to form carbamates.
Water: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Carbamates: Formed from substitution reactions with amines.
1,1,2,2-Tetrachloroethanol: Formed from hydrolysis.
Less Chlorinated Derivatives: Formed from reduction reactions
Wirkmechanismus
The mechanism of action of 1,2,2,2-tetrachloroethyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and water. This reactivity is utilized in various chemical synthesis processes to form new compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloroethyl carbonochloridate: Similar in structure but with one less chlorine atom.
1,1,2,2-Tetrachloroethyl chloroformate: Another chlorinated carbonochloridate with similar reactivity.
Uniqueness
1,2,2,2-Tetrachloroethyl carbonochloridate is unique due to its high chlorine content, which imparts specific reactivity and properties. Its tetrachloroethyl group makes it more reactive compared to compounds with fewer chlorine atoms, allowing for a broader range of chemical transformations .
Eigenschaften
IUPAC Name |
1,2,2,2-tetrachloroethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl5O2/c4-1(3(6,7)8)10-2(5)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINXZIYBNVEZRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(OC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369852 | |
| Record name | 1,2,2,2-Tetrachloroethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98015-53-3 | |
| Record name | Carbonochloridic acid, 1,2,2,2-tetrachloroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98015-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,2,2-Tetrachloroethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



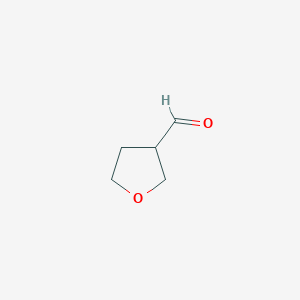




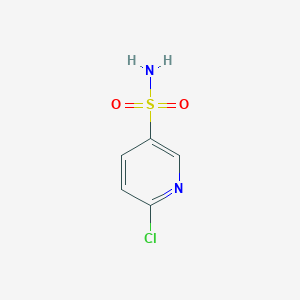
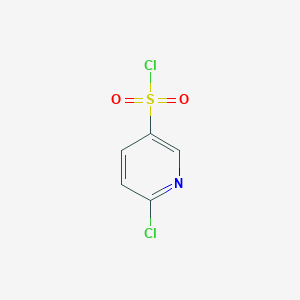
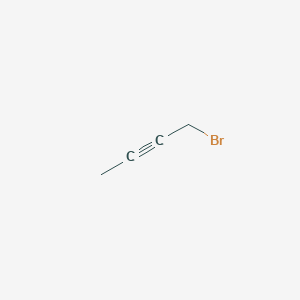
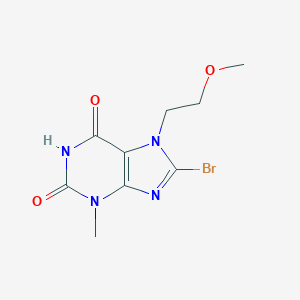

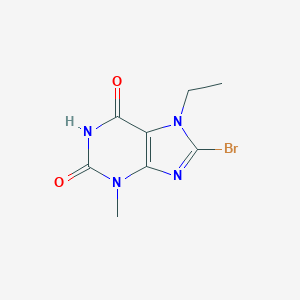
![7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B41619.png)

